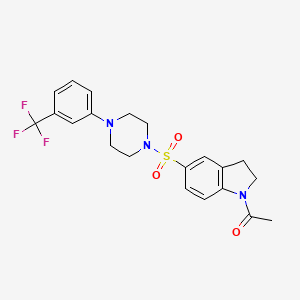
LpxH-IN-AZ1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LpxH-IN-AZ1 is a potent inhibitor of the enzyme UDP-2,3-diacylglucosamine pyrophosphate hydrolase, commonly known as LpxH. This enzyme plays a crucial role in the biosynthesis of lipid A, an essential component of the outer membrane of Gram-negative bacteria. This compound is a sulfonyl piperazine compound that exhibits significant antimicrobial activity, particularly against Klebsiella pneumoniae and Escherichia coli .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of LpxH-IN-AZ1 involves multiple steps, starting with the preparation of the sulfonyl piperazine core. The key steps include:
Formation of the Piperazine Ring: This involves the reaction of appropriate amines with dihaloalkanes under basic conditions to form the piperazine ring.
Sulfonylation: The piperazine ring is then sulfonylated using sulfonyl chlorides in the presence of a base such as triethylamine.
Functional Group Modifications: Various functional groups are introduced to the piperazine ring to enhance its inhibitory activity against LpxH
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques such as crystallization, chromatography, and recrystallization to obtain high-purity this compound.
Quality Control: Ensuring the final product meets stringent purity and activity criteria through rigorous testing.
Análisis De Reacciones Químicas
Types of Reactions
LpxH-IN-AZ1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify the sulfonyl group to thiols or other reduced forms.
Substitution: Various nucleophilic or electrophilic substitution reactions can occur on the piperazine ring
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides, acyl chlorides, and amines
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, each with potentially different biological activities .
Aplicaciones Científicas De Investigación
LpxH-IN-AZ1 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of LpxH and the biosynthesis of lipid A.
Biology: Employed in research on Gram-negative bacterial infections and the development of new antibiotics.
Medicine: Investigated for its potential use in treating infections caused by multidrug-resistant Gram-negative bacteria.
Industry: Utilized in the development of new antimicrobial agents and in the study of bacterial resistance mechanisms
Mecanismo De Acción
LpxH-IN-AZ1 exerts its effects by binding to the active site of the LpxH enzyme, inhibiting its activity. This inhibition disrupts the biosynthesis of lipid A, compromising the integrity of the bacterial outer membrane and leading to bacterial cell death. The compound’s sulfonyl piperazine structure allows it to fit snugly into the enzyme’s active site, blocking its function .
Comparación Con Compuestos Similares
LpxH-IN-AZ1 is unique among LpxH inhibitors due to its potent activity and specific binding characteristics. Similar compounds include:
JH-LPH-28: Another sulfonyl piperazine compound with enhanced inhibitory activity.
JH-LPH-33: A derivative designed to improve potency and reduce off-target effects.
AZ1 Analogues: Various analogues of this compound have been synthesized to explore structure-activity relationships and optimize antibacterial activity .
This compound stands out due to its well-characterized mechanism of action and its potential for further development as a novel antibiotic agent.
Propiedades
IUPAC Name |
1-[5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O3S/c1-15(28)27-8-7-16-13-19(5-6-20(16)27)31(29,30)26-11-9-25(10-12-26)18-4-2-3-17(14-18)21(22,23)24/h2-6,13-14H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTCXCIMCOKGMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(5-{4-[Amino(imino)methyl]phenyl}-2-thienyl)-1H-benzimidazole-6-carboximidamide dihydrochloride](/img/structure/B10856799.png)
![N-methyl-1-[[3-[3-[[4-(N-methylanilino)pyridin-1-ium-1-yl]methyl]phenyl]phenyl]methyl]-N-phenylpyridin-1-ium-4-amine;dibromide](/img/structure/B10856808.png)

![1-(oxan-4-yl)-6-[(1S)-1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B10856839.png)

![6-[(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methylpyrimidin-4(3H)-one](/img/structure/B10856844.png)
![4-{3-[4-(4-Hydroxyphenyl)phenyl]-4,4-dimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl}-2-(trifluoromethyl)benzonitrile](/img/structure/B10856850.png)
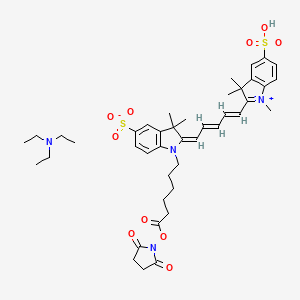
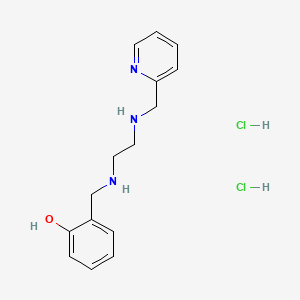
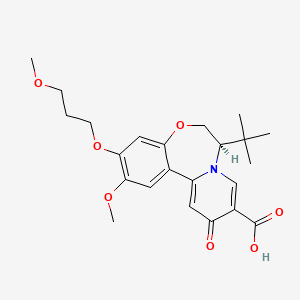
![5-(5-fluoropyridin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10856877.png)
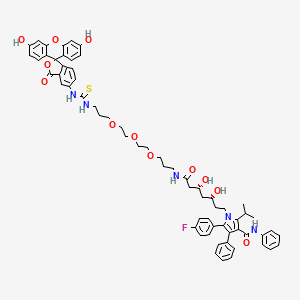
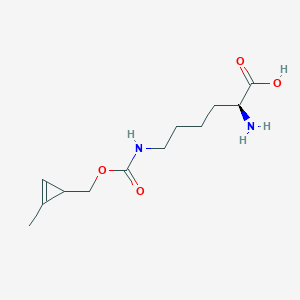
![(1S,7R)-1-methyl-7-(3-oxobutyl)-4-propan-2-ylidenebicyclo[4.1.0]heptan-3-one](/img/structure/B10856888.png)
